molecular formula C12H20O3 B1444525 Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate CAS No. 1512484-61-5

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Cat. No. B1444525
M. Wt: 212.28 g/mol
InChI Key: RLDVIWOAJOCRFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is a chemical compound with the CAS Number: 1512484-61-5 . Its molecular weight is 212.29 , and its IUPAC name is tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate . The InChI code for this compound is 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can be represented by the InChI code 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Organometallic Chemistry

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate has been utilized in organometallic chemistry. For instance, Adams, Qu, and Wu (1993) explored the synthesis and characterization of disubstituted cyclobutyne ligands in triosmium complexes. Their work delved into the reaction mechanisms and structural analysis of these complexes, demonstrating the compound's significance in understanding organometallic reactions and structures (Adams, Qu, & Wu, 1993).

Synthesis of Novel Compounds

Creary (2023) conducted research on 3-tert-Butyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, leading to the formation of β-trimethylsilyl carbocationic intermediates. These intermediates were further reacted to create various methyl ether substitution products, highlighting the compound's role in synthesizing new chemical entities with potential applications in various fields (Creary, 2023).

Photochemistry and Flow Synthesis

In 2019, Yamashita, Nishikawa, and Kawamoto explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate. Their work emphasized the practicality of using this methodology for the scale-up synthesis of certain cyclobutane derivatives, demonstrating the compound's relevance in innovative synthesis techniques and material science (Yamashita, Nishikawa, & Kawamoto, 2019).

Organometallic Catalysis

Research by Patra, Merz, and Metzler‐Nolte (2012) involved the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including a compound related to tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate. They focused on stereoselective syntheses of complicated structures containing organometallic moieties for medicinal organometallic chemistry applications (Patra, Merz, & Metzler‐Nolte, 2012).

Corrosion Inhibition

Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, which included tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for evaluating their effectiveness as corrosion inhibitors for carbon steel. This research illustrates the potential industrial applications of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate derivatives in material protection (Faydy et al., 2019).

properties

IUPAC Name

tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVIWOAJOCRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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